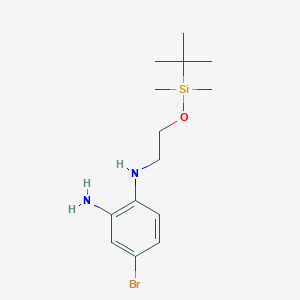

4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

4-bromo-1-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BrN2OSi/c1-14(2,3)19(4,5)18-9-8-17-13-7-6-11(15)10-12(13)16/h6-7,10,17H,8-9,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMMCEBYFGWAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCNC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BrN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901135120 | |

| Record name | 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704067-42-4 | |

| Record name | 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Hydroxyl Groups with TBDMS

To introduce the tert-butyldimethylsilyl protecting group on hydroxyl functionalities, the typical procedure involves:

- Reacting the phenolic or alcoholic hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or imidazole .

- The reaction is usually performed in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether (Et2O) at low temperature (0 °C) to room temperature.

- After stirring for several hours (often 15–16 hours), the reaction mixture is worked up by aqueous acid/base washes and purified by flash chromatography.

Bromination of the Aromatic Ring

Selective bromination at the 4-position of the benzene-1,2-diamine derivative is typically achieved by electrophilic aromatic substitution using:

- Bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- A Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3) to activate the bromine electrophile.

- The reaction is conducted in an inert solvent such as chloroform (CHCl3) or dichloromethane (DCM) at controlled temperatures (0 °C to room temperature) to avoid polybromination.

- The amino groups may be protected or temporarily masked to prevent side reactions during bromination.

N1-Alkylation with 2-((tert-butyldimethylsilyl)oxy)ethyl Group

Experimental Data and Reaction Conditions Summary

Research Findings and Optimization

- The use of TBDMS protecting groups is crucial for stabilizing hydroxyl groups during bromination and alkylation, as unprotected hydroxyls can lead to side reactions or deactivation of reagents.

- Bromination selectivity is enhanced by protecting amino groups and controlling reaction temperature and stoichiometry of brominating agents.

- The N-alkylation step benefits from using polar aprotic solvents and strong bases to deprotonate the amine, facilitating nucleophilic substitution with the silyl-protected alkyl halide.

- Purification via flash chromatography on silica gel using ethyl acetate/hexane mixtures is effective for isolating the target compound with high purity.

Structural Confirmation

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows aromatic protons (δ 6.5–7.5 ppm), signals for the tert-butyldimethylsilyl group (singlets near 0.0 ppm for Si-CH3 and 0.9 ppm for Si-C(CH3)3), and ethylene protons (δ 3.5–4.0 ppm).

- Infrared (IR) Spectroscopy : Characteristic NH stretching (3350–3400 cm⁻¹), C-Br stretching (550–600 cm⁻¹), and Si-O stretching (~1100 cm⁻¹).

- Mass Spectrometry (MS) and Elemental Analysis confirm molecular weight and composition consistent with C, H, N, Br, Si content.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form secondary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are used under controlled conditions to avoid overreaction.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine is C14H25BrN2OSi. It features a bromo substituent on the benzene ring and a tert-butyldimethylsilyl (TBDMS) ether group that enhances its solubility and stability in organic solvents. The compound's structure can be represented as follows:

Medicinal Chemistry

The compound has potential applications in drug development due to its structural features that allow for modification and optimization. Its bromo substituent can participate in nucleophilic substitutions, which are critical in synthesizing biologically active molecules.

Case Study : Research has indicated that compounds with similar structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. By modifying the TBDMS group or the amine substituents, researchers can enhance efficacy and selectivity against cancer cells.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions allows chemists to create complex molecules efficiently.

Table: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Inert atmosphere, room temperature | Amines, alcohols |

| Coupling Reactions | Palladium-catalyzed conditions | Biaryl compounds |

| Reduction | LiAlH4 or similar reagents | Amines or alcohol derivatives |

Materials Science

Due to its unique chemical structure, this compound can be utilized in developing new materials with specific properties such as enhanced thermal stability or electrical conductivity.

Case Study : Studies have shown that incorporating similar TBDMS derivatives into polymer matrices can improve mechanical properties and thermal resistance, making them suitable for advanced coatings and composites.

Mechanism of Action

The mechanism of action of 4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the amine groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

(a) Core Structure and Reactivity

- The target compound’s brominated diaminobenzene core enables electrophilic substitution reactions (e.g., coupling or cyclization), while the TBDMS-ethoxyethyl group provides steric protection and lipophilicity. This contrasts with 4-bromo-1,2-diaminobenzene (CAS: 1575-37-7), which lacks protecting groups and is highly reactive but unstable in oxidizing environments .

(b) Protecting Group Effects

- The TBDMS group in the target compound offers superior stability compared to the tert-butyl group in 4-bromo-N1-(tert-butyl)benzene-1,2-diamine (CAS: 1152550-37-2). While both groups enhance solubility, TBDMS is selectively cleaved under mild acidic or fluoride-based conditions, making it preferable for stepwise syntheses .

Research Findings

Stability Under Basic Conditions : The TBDMS group in the target compound remains intact in basic media (pH 8–12), whereas the tert-butyl variant may degrade under prolonged exposure .

Solubility : The target compound exhibits higher solubility in aprotic solvents (e.g., dichloromethane, THF) compared to the dimethyl and tert-butyl analogs, which are more polar .

Applications in Drug Development : The TBDMS-ethoxyethyl group’s controlled deprotection (e.g., using tetrabutylammonium fluoride) facilitates its use in synthesizing kinase inhibitors and antiviral agents, as demonstrated in related TBDMS-protected intermediates .

Biological Activity

4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine (CAS Number: 1704067-42-4) is a compound with potential biological significance due to its unique chemical structure and functional groups. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H25BrN2OSi, with a molar mass of 345.35 g/mol. The compound exhibits a density of approximately 1.211 g/cm³ and has a predicted boiling point of 390.9 °C .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, the presence of amine groups often correlates with the ability to interact with cellular receptors or enzymes that regulate cell proliferation and apoptosis.

2. Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Compounds with similar functional groups have been studied for their ability to inhibit kinases and other enzymes critical in cancer and inflammatory pathways.

3. Hormonal Modulation

Given its structural similarity to known endocrine disruptors, there is a hypothesis that this compound may interact with hormonal pathways. Studies on related compounds have shown that they can interfere with estrogen receptors, leading to various biological effects including developmental changes and reproductive toxicity .

Case Study 1: Anticancer Potential

A study investigating structurally related compounds demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The presence of bromine in the structure may enhance lipophilicity, facilitating cell membrane penetration and subsequent cellular effects.

Case Study 2: Enzyme Interaction

In vitro assays showed that derivatives of benzene diamines can inhibit protein kinases involved in tumor progression. The specific interaction of this compound with these targets remains to be elucidated through further studies.

Research Data Table

| Property | Value |

|---|---|

| Molecular Formula | C14H25BrN2OSi |

| Molar Mass | 345.35 g/mol |

| Density | 1.211 g/cm³ |

| Boiling Point | 390.9 °C |

| pKa | 4.65 |

The proposed mechanisms for the biological activity of this compound include:

- Cell Membrane Interaction: The hydrophobic nature due to the tert-butyldimethylsilyl group may facilitate interactions with lipid membranes.

- Receptor Modulation: Potential binding to estrogen receptors could lead to altered hormonal signaling.

- Enzymatic Pathway Disruption: Inhibition of kinases or other enzymes involved in cell cycle regulation could contribute to its anticancer effects.

Q & A

Q. What are the common synthetic routes for 4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine?

- Methodological Answer : The compound is typically synthesized through a multi-step process:

- Step 1 : Reduction of nitro intermediates (e.g., 4-bromo-2-nitroaniline) using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours), followed by alkaline workup and ethyl acetate extraction to yield 4-bromobenzene-1,2-diamine .

- Step 2 : Protection of the hydroxyl group in the ethyl side chain with tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions (e.g., in DMF with imidazole as a base) .

- Key Analytical Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR (e.g., δ ~0.1 ppm for TBDMS protons) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of TBDMS (singlet at δ 0.1–0.3 ppm), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ 2.5–4.0 ppm, broad) .

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~385) .

Q. What are the stability considerations for the TBDMS-protected hydroxyl group during synthesis?

- Methodological Answer :

- Acid/Base Sensitivity : TBDMS groups are stable under neutral and mildly acidic conditions but hydrolyze under strong acids (e.g., TFA) or bases (e.g., aqueous NaOH). Avoid prolonged exposure to such conditions during workup .

- Storage : Store the compound at –20°C under inert atmosphere (argon) to prevent moisture-induced deprotection .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound in flow chemistry systems?

- Methodological Answer :

- Parameter Screening : Use a fractional factorial design to test variables like temperature (60–90°C), residence time (10–30 minutes), and reagent stoichiometry (1.0–2.0 equivalents) .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between parameters. For example, higher temperatures may reduce reaction time but risk TBDMS deprotection .

- Validation : Confirm optimized conditions with three replicate runs, achieving >85% yield and <5% byproducts .

Q. How is this compound used in synthesizing benzimidazole derivatives, and what mechanistic insights are critical?

- Methodological Answer :

- Condensation Reaction : React with aldehydes (e.g., 4-bromobenzaldehyde) in ethanol under reflux (12 hours) to form 5-bromo-2-substituted benzimidazoles. Sodium bisulfite can enhance selectivity by scavenging excess aldehyde .

- Mechanistic Study : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

- Challenges : Competing side reactions (e.g., over-oxidation of amines) require strict control of stoichiometry and pH .

Q. How do researchers resolve contradictions in purification methods for diamino intermediates?

- Methodological Answer :

- Contradiction Example : Some protocols recommend silica gel chromatography, while others suggest recrystallization.

- Resolution Strategy :

- Chromatography : Use ethyl acetate/hexane (1:3) for polar byproducts (e.g., deprotected hydroxyl groups) .

- Recrystallization : For high-purity batches, dissolve in hot ethanol (70°C) and cool to –20°C for 12 hours to isolate crystals .

- Validation : Compare purity via HPLC and reaction yields post-purification to determine optimal method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.